molecular formula C8H12S2 B14637065 3,7-Dimethylidene-1,5-dithiocane CAS No. 52342-53-7

3,7-Dimethylidene-1,5-dithiocane

Cat. No.: B14637065
CAS No.: 52342-53-7
M. Wt: 172.3 g/mol
InChI Key: LBHXTCFPXWDOLO-UHFFFAOYSA-N
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Description

3,7-Dimethylidene-1,5-dithiocane is an organosulfur compound with the molecular formula C8H12S2 It is a cyclic compound containing two sulfur atoms and two double bonds, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethylidene-1,5-dithiocane can be synthesized through the reaction of 1,3-propanedithiol with appropriate carbonyl compounds in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the desired dithiocane structure . The reaction conditions often include the use of solvents such as petroleum ether and catalysts like yttrium triflate or tungstophosphoric acid to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylidene-1,5-dithiocane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3,7-Dimethylidene-1,5-dithiocane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,7-Dimethylidene-1,5-dithiocane exerts its effects involves its ability to form strong bonds with various molecular targets. The sulfur atoms in the compound can interact with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethylidene-1,5-dithiocane is unique due to its specific ring size and the presence of double bonds, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in certain synthetic and research applications.

Properties

CAS No.

52342-53-7

Molecular Formula

C8H12S2

Molecular Weight

172.3 g/mol

IUPAC Name

3,7-dimethylidene-1,5-dithiocane

InChI

InChI=1S/C8H12S2/c1-7-3-9-5-8(2)6-10-4-7/h1-6H2

InChI Key

LBHXTCFPXWDOLO-UHFFFAOYSA-N

Canonical SMILES

C=C1CSCC(=C)CSC1

Origin of Product

United States

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